

Application Note: HPLC Purification of Oligonucleotides Containing 5'-O-TBDMS-dU

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5'-O-TBDMS-dU

Cat. No.: B8762711

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Audience: Researchers, scientists, and drug development professionals.

Introduction The purity of synthetic oligonucleotides is critical for the success of downstream applications in research, diagnostics, and therapeutics.^[1] Modifications, such as the incorporation of 5'-O-tert-Butyldimethylsilyl-deoxyuridine (**5'-O-TBDMS-dU**), require robust purification strategies to isolate the full-length product from failure sequences and other synthesis-related impurities. High-performance liquid chromatography (HPLC) is a high-resolution technique ideally suited for this purpose.^[2] This document provides a detailed protocol for the purification of oligonucleotides containing a 5'-O-TBDMS group using an Ion-Pair Reversed-Phase (IP-RP) HPLC method. The hydrophobic nature of the TBDMS group allows for a "TBDMS-on" purification strategy, analogous to the widely used "trityl-on" method, which significantly enhances the separation of the desired full-length oligonucleotide from shorter, unprotected failure sequences.^{[1][3]}

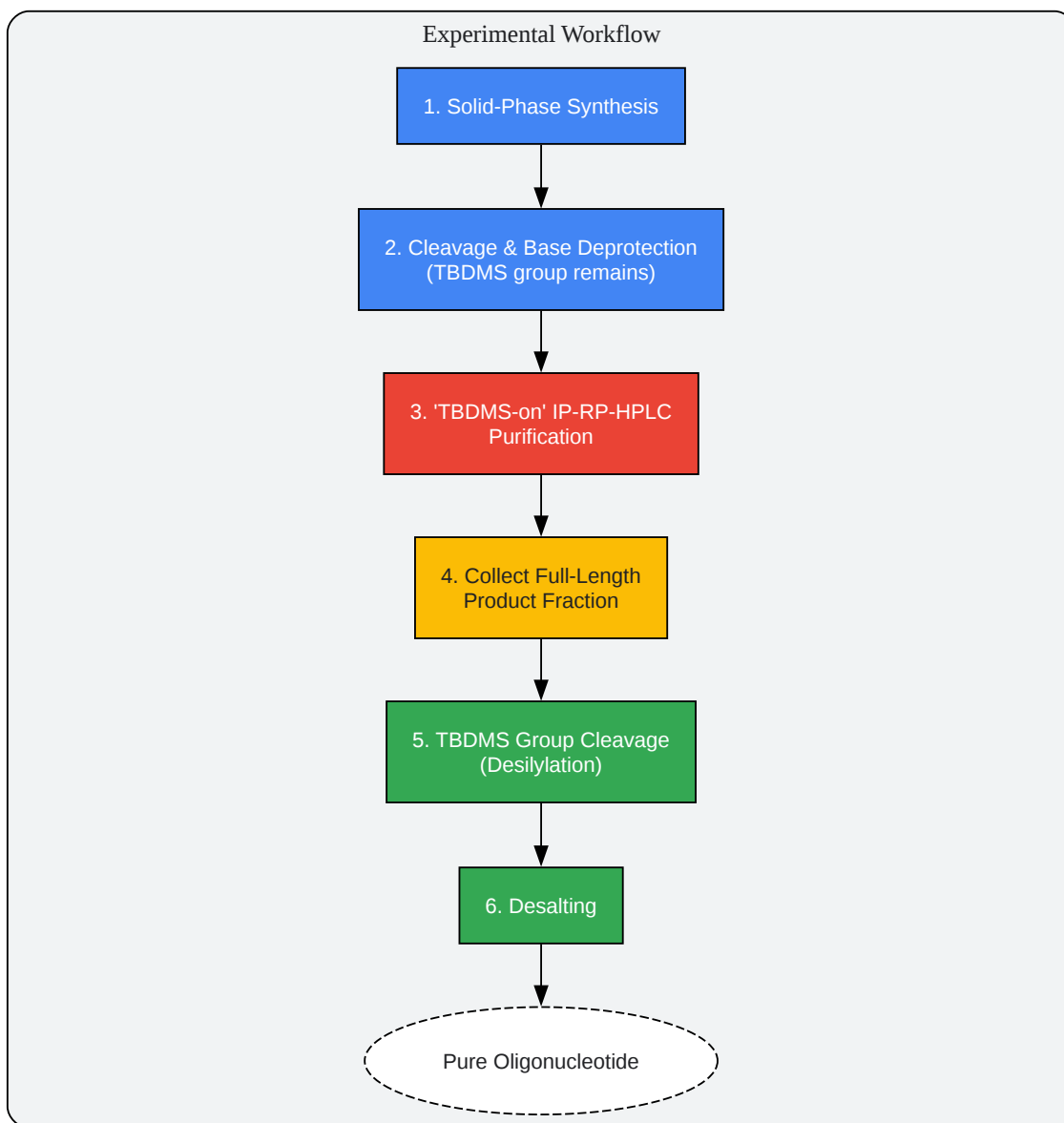
Principle of "TBDMS-on" IP-RP-HPLC Purification

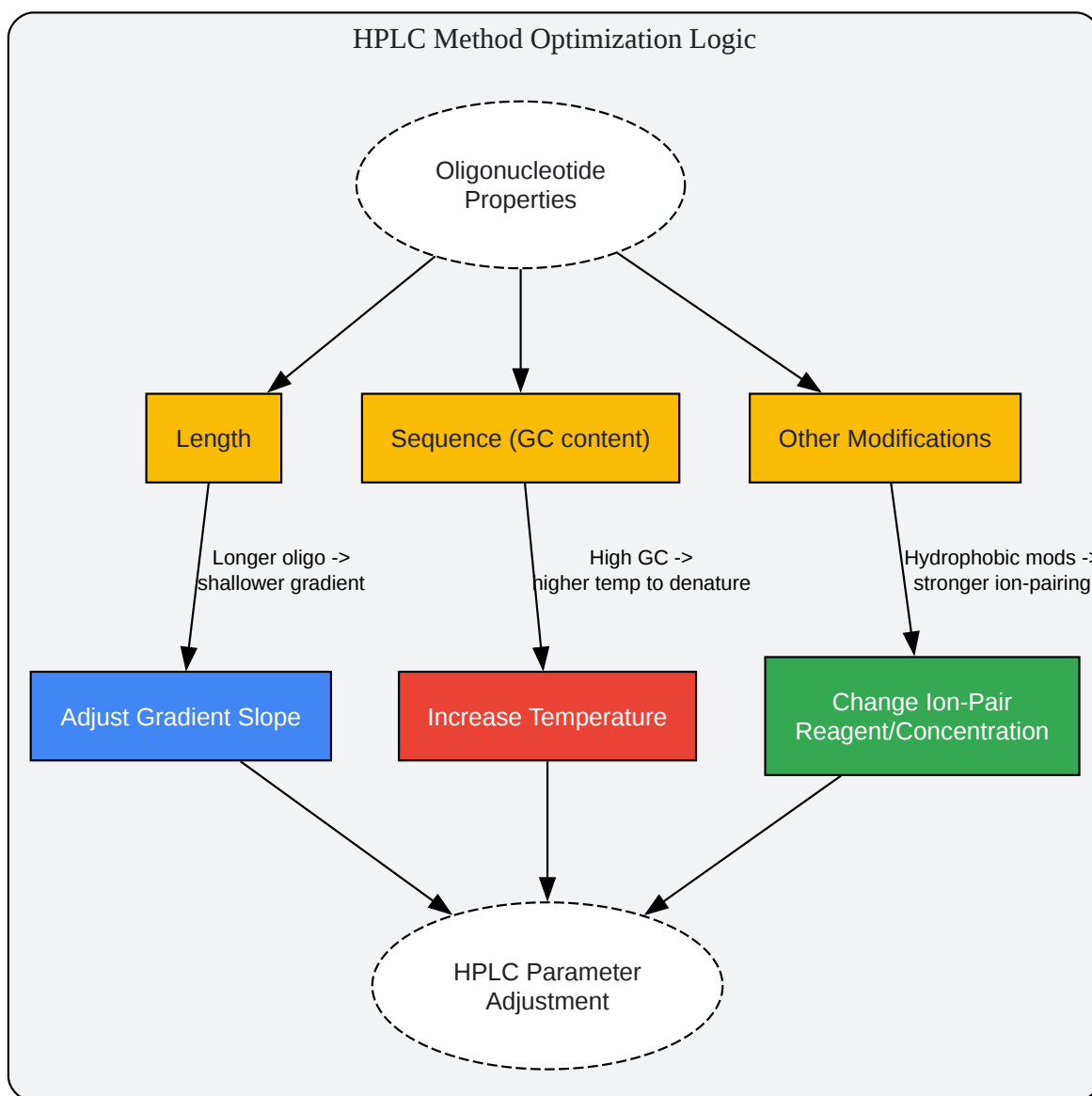
IP-RP-HPLC separates oligonucleotides based on their hydrophobicity.^[1] The negatively charged phosphate backbone of oligonucleotides makes them highly polar. To retain them on a hydrophobic reversed-phase column (e.g., C8 or C18), an ion-pairing agent, such as triethylammonium acetate (TEAA), is added to the mobile phase. This agent forms a neutral, more hydrophobic complex with the oligonucleotide, allowing it to interact with and be retained by the stationary phase.

The "TBDMS-on" strategy leverages the hydrophobicity of the 5'-TBDMS protecting group. After synthesis, the oligonucleotide is cleaved from the solid support and all base/phosphate protecting groups are removed, but the acid-labile 5'-TBDMS group is intentionally left on. This makes the full-length product significantly more hydrophobic than the truncated "failure" sequences, which lack this group. During HPLC elution with an increasing gradient of organic solvent (e.g., acetonitrile), the more hydrophobic TBDMS-containing oligonucleotide is retained longer on the column, resulting in excellent separation from the earlier-eluting failure sequences.

Overall Experimental Workflow

The purification process follows a multi-step workflow from the crude, support-bound oligonucleotide to the final, purified product. This involves cleavage and deprotection, HPLC separation, removal of the TBDMS group, and a final desalting step.





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